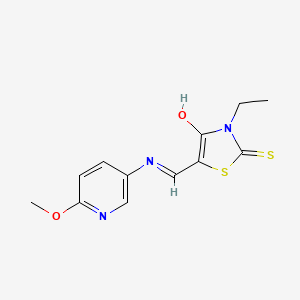![molecular formula C28H31N5O3S B2533827 N-cyclopentyl-4-isopentyl-5-oxo-1-((2-oxo-2-phenylethyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-63-8](/img/structure/B2533827.png)
N-cyclopentyl-4-isopentyl-5-oxo-1-((2-oxo-2-phenylethyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of Heterocycles
Research has been conducted on the synthesis of 1,2,4‐triazolo[1,5‐c]quinazolines, a structurally related group of compounds. These heterocycles are prepared through cyclocondensation reactions involving carboxylic acids and anhydrides. The reactivity of these compounds with hydrazine hydrate or amines leads to substituted 1,2,4-triazolo[1,5-c]quinazolines, demonstrating the versatility of this scaffold in generating diverse heterocyclic compounds (Pfeiffer et al., 1999).
Novel Synthesis Methods
Another study explored the reactions of anthranilamide with isocyanates to synthesize oxazolo[2,3-b]quinazolin-5-ones, showcasing innovative approaches to constructing complex quinazoline derivatives, which could be related to the synthesis pathways for the compound of interest (Chern et al., 1988).
Biological Evaluation
Antibacterial Evaluation
A series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating 1,2,4-triazolo[4,3-c]quinazoline or thiazole moieties were synthesized and tested for their antibacterial activities. Some compounds in this series exhibited good potency, indicating the potential of [1,2,4]triazolo[4,3-a]quinazoline derivatives in developing new antibacterial agents (Gineinah, 2001).
Analgesic Activity
Compounds bearing a dibromo-2-methylquinazoline moiety were synthesized and assessed for their analgesic activity. This research underscores the potential therapeutic applications of quinazoline derivatives in pain management, suggesting a broader interest in the pharmacological properties of compounds similar to the one (Saad et al., 2011).
Molecular Docking and Prediction
Biological Activity Prediction
A study aimed at modeling the biological activity spectrum of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides via computer prediction identified compounds with potential antineurotic activity. This approach illustrates the utility of computational tools in predicting the biological activities of new chemical entities, offering insights into the therapeutic potential of compounds with complex structures like the one described (Danylchenko et al., 2016).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-18(2)14-15-32-26(36)22-13-12-20(25(35)29-21-10-6-7-11-21)16-23(22)33-27(32)30-31-28(33)37-17-24(34)19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNBBMYVEUPAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
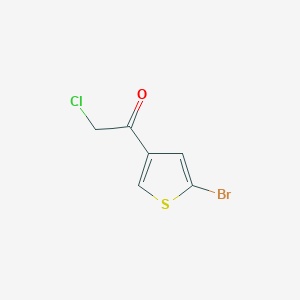
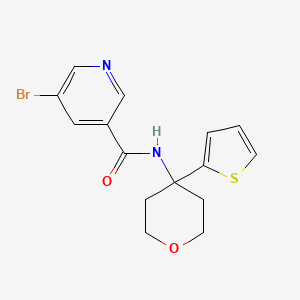
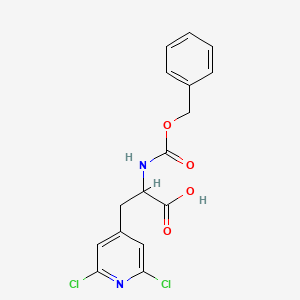

![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)
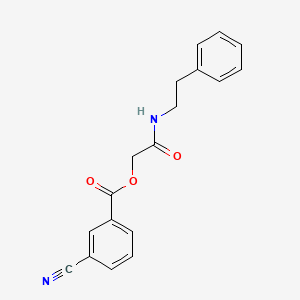
![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)
